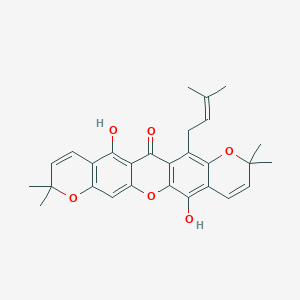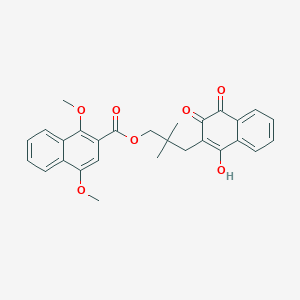
Rhinacanthin Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhinacanthin Q is a natural product found in Rhinacanthus nasutus with data available.
Aplicaciones Científicas De Investigación
1. Antitumor Activity
2. Anti-Inflammatory and Anti-Oxidative Effects
Rhinacanthin Q has been found to exhibit anti-inflammatory and antioxidative properties, especially in the context of diabetic complications. For instance, it ameliorates hyperglycemia, hyperlipidemia, and pancreatic destruction in diabetic rats, indicating its potential as a therapeutic agent for diabetes and related disorders (Adam et al., 2016).
3. Antimicrobial Effects
Rhinacanthin Q shows promising antimicrobial properties. Studies have highlighted its activity against various bacteria and viruses, suggesting its potential use as an antimicrobial agent. This is particularly significant given the increasing issue of antibiotic resistance and the need for novel antimicrobial compounds (Sendl et al., 1996).
4. Potential in Bone Disease Treatment
Research has also pointed towards the potential use of rhinacanthin Q in treating bone diseases. It inhibits osteoclast differentiation and bone resorption, suggesting a role in managing conditions like osteoporosis and other bone-related disorders (Tomomura et al., 2015).
5. Neuroprotective Effects
Rhinacanthin Q has been shown to have potential neuroprotective effects. For example, it has shown efficacy in treating Parkinson's disease in animal models, suggesting its use in managing neurodegenerative diseases (Saleem et al., 2021).
Propiedades
Nombre del producto |
Rhinacanthin Q |
|---|---|
Fórmula molecular |
C28H26O7 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] 1,4-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C28H26O7/c1-28(2,14-21-23(29)17-10-6-7-11-18(17)24(30)25(21)31)15-35-27(32)20-13-22(33-3)16-9-5-8-12-19(16)26(20)34-4/h5-13,29H,14-15H2,1-4H3 |
Clave InChI |
PLRHCWSHDGZDQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=C(C4=CC=CC=C4C(=C3)OC)OC |
Sinónimos |
hinacanthin Q rhinacanthin-Q |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



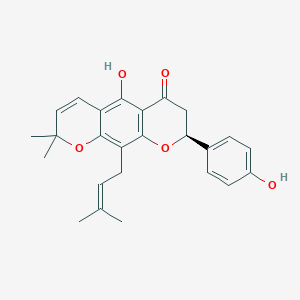
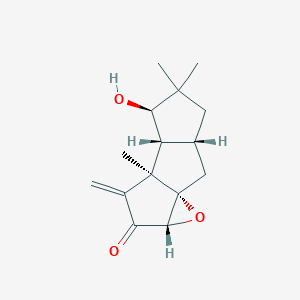
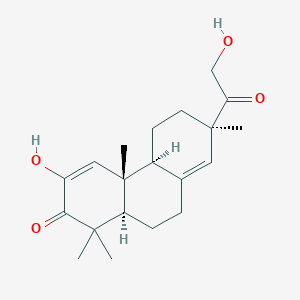
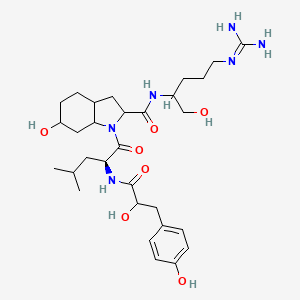
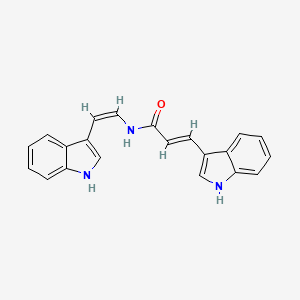
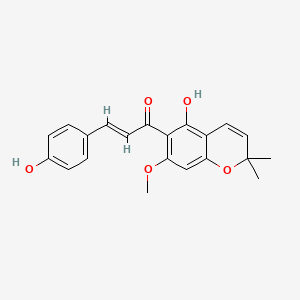
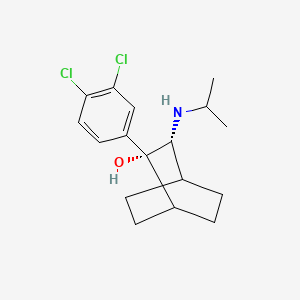
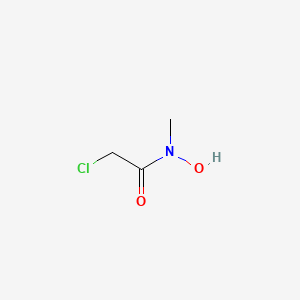
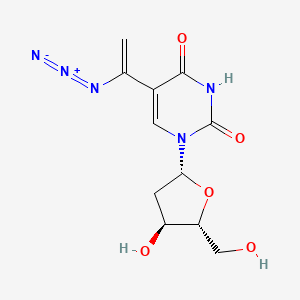
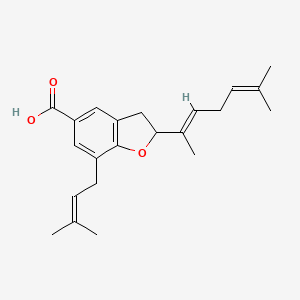
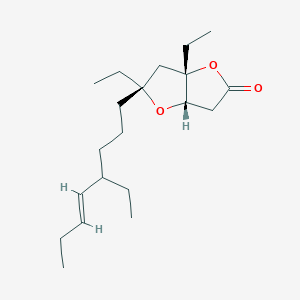
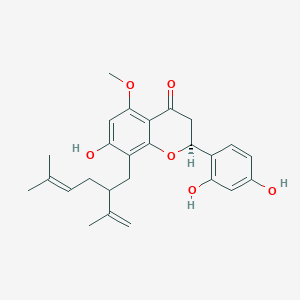
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
